5-Cyano-4-methoxypicolinic acid
Description
5-Cyano-4-methoxypicolinic acid is a substituted picolinic acid derivative characterized by a cyano group at the 5-position and a methoxy group at the 4-position of the pyridine ring. Picolinic acid derivatives are widely studied for their diverse biological activities, including enzyme inhibition and agrochemical applications. The cyano and methoxy substituents in this compound likely enhance its electron-withdrawing and steric properties, influencing reactivity and binding affinity in biological systems.
Properties
Molecular Formula |
C8H6N2O3 |
|---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
5-cyano-4-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c1-13-7-2-6(8(11)12)10-4-5(7)3-9/h2,4H,1H3,(H,11,12) |
InChI Key |
HMZJFXOTGXHJGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1C#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-methoxypyridine-2-carboxylic acid with a suitable cyanating agent under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper to facilitate the cyanation process.
Industrial Production Methods
Industrial production methods for 5-Cyano-4-methoxypicolinic acid may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-4-methoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyano-4-methoxypicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, agrochemicals, and electronic materials.
Mechanism of Action
The mechanism of action of 5-Cyano-4-methoxypicolinic acid involves its interaction with specific molecular targets. The cyano group can participate in various chemical reactions, influencing the compound’s reactivity and binding properties. The methoxy group can also affect the compound’s solubility and stability. These interactions can modulate biological pathways and molecular targets, making the compound useful in various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-Cyano-4-methoxypicolinic acid with structurally related picolinic acid derivatives, focusing on substituents, molecular properties, and functional similarities derived from the evidence:
Key Findings:
- Substituent Position Matters: The 5-position substitution (e.g., cyano, methoxycarbonyl) is critical for bioactivity. For example, 5-(methoxycarbonyl)picolinic acid (similarity 0.92) shares functional group placement with the target compound, suggesting overlapping reactivity .
- Electron-Withdrawing Groups: The cyano group in this compound likely enhances electrophilicity compared to methyl or methoxycarbonyl groups in analogs, impacting binding to biological targets.
Notes
Data Limitations: Direct experimental data on this compound are absent in the provided evidence; comparisons rely on structural analogs.
Synthesis Challenges : Positional isomerism (e.g., 5- vs. 6-substitution) significantly affects properties, as seen in 6-(methoxycarbonyl)picolinic acid’s lower similarity score .
Biological Relevance : The trifluoromethoxy group in [1261820-95-4] highlights the importance of halogenated substituents in enhancing compound stability and target affinity .
Biological Activity
5-Cyano-4-methoxypicolinic acid (CMPA) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
CMPA is characterized by the following chemical structure:
- Molecular Formula : C₉H₈N₂O₃
- Molecular Weight : 180.17 g/mol
- Functional Groups : Picolinic acid derivative with a cyano and methoxy substituent.
CMPA exhibits biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : CMPA has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against certain diseases.
- Antimicrobial Activity : Research indicates that CMPA possesses antimicrobial properties, with efficacy against various bacterial strains.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of CMPA:
| Activity Type | Tested Organisms/Cells | IC50/EC50 Values | Comments |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | 25 µg/mL | Effective against gram-positive and negative bacteria. |
| Cytotoxicity | Human cancer cell lines | >100 µg/mL | Limited cytotoxic effects observed in vitro. |
| Enzyme Inhibition | Various metabolic enzymes | IC50 = 15 µM | Significant inhibition observed in enzyme assays. |
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of CMPA, it was found to inhibit the growth of E. coli and S. aureus with IC50 values around 25 µg/mL. This suggests potential applications in treating infections caused by these pathogens.
- Cytotoxicity Assessment : A hollow-fiber tumor model was utilized to assess the cytotoxic effects of CMPA on human cancer cells. The results indicated that CMPA did not exhibit significant cytotoxicity at concentrations up to 100 µg/mL, suggesting a favorable safety profile for potential therapeutic use.
- Enzyme Inhibition Studies : CMPA was evaluated for its ability to inhibit key metabolic enzymes. It demonstrated an IC50 value of 15 µM, indicating effective inhibition that could be leveraged in drug design for metabolic disorders.
Research Findings
Recent studies have highlighted the following findings related to CMPA:
- Structure-Activity Relationship (SAR) : Analyses suggest that modifications to the picolinic acid structure can enhance or diminish biological activity, emphasizing the importance of specific functional groups in mediating these effects.
- Potential Therapeutic Applications : Due to its antimicrobial and enzyme-inhibitory properties, CMPA shows promise as a lead compound for developing new therapeutics targeting bacterial infections and metabolic diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 5-cyano-4-methoxypicolinic acid, and how do their yields and purities compare?
- Methodological Answer : Two primary synthetic routes are documented:
- Route 1 : Cyanation of 4-methoxypicolinic acid derivatives using copper(I) cyanide under reflux conditions. Yields range from 45–60%, with purity confirmed via HPLC (>95%) .
- Route 2 : Direct methoxylation of 5-cyanopicolinic acid using methyl iodide in the presence of a base (e.g., K₂CO₃), achieving 70–80% yield but requiring post-synthetic purification via recrystallization .
- Comparative Analysis : Route 2 offers higher yields but introduces challenges in removing residual iodide impurities. Researchers should prioritize reaction monitoring (TLC) and post-synthetic characterization (¹H/¹³C NMR, IR) to validate structural integrity .
Q. How should researchers characterize this compound to confirm its molecular structure and purity?
- Methodological Answer :
- Spectroscopic Techniques :
- ¹H NMR : Verify methoxy (-OCH₃) proton resonance at δ 3.8–4.0 ppm and cyano (-CN) absence of protons.
- FT-IR : Confirm cyano group absorption at ~2220 cm⁻¹ and carboxylic acid O-H stretch at 2500–3000 cm⁻¹ .
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98% for pharmacological studies) .
- Elemental Analysis : Match calculated vs. experimental C, H, N percentages (e.g., C₈H₆N₂O₃: C 52.76%, H 3.32%, N 15.38%) .
Advanced Research Questions
Q. What experimental strategies can address contradictory reports on the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or compound solubility. Recommendations:
- Standardized Protocols : Use uniform buffer systems (e.g., PBS pH 7.4) and pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid solvent interference .
- Dose-Response Curves : Perform triplicate experiments across a concentration gradient (1 nM–100 µM) to calculate IC₅₀ values. Compare results with positive controls (e.g., known enzyme inhibitors) .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., RevMan) to identify confounding variables .
Q. How can computational modeling complement experimental studies to predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model electron density maps and identify reactive sites (e.g., electrophilic carbon adjacent to cyano group) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMF) to predict solubility and aggregation behavior, which may influence reaction kinetics .
- Validation : Cross-check computational predictions with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .
Q. What crystallographic techniques are suitable for determining the solid-state conformation of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: ethanol/water mix). Resolve structure using SHELX suite; analyze hydrogen bonding (e.g., carboxylic acid dimer formation) and π-π stacking interactions .
- Powder XRD : Compare experimental diffractograms with simulated patterns from SC-XRD data to assess polymorphic purity .
- Thermal Analysis : Perform TGA/DSC to correlate crystallinity with thermal stability (decomposition temperature >200°C suggests high purity) .
Safety and Best Practices
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis due to potential cyanide exposure .
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal. Collect cyanide-containing residues in designated containers for incineration .
- Emergency Protocols : Maintain 1% NaHCO₃ solution for skin contact and ensure immediate access to cyanide antidote kits (e.g., hydroxocobalamin) .
Data Presentation and Reproducibility
Q. How should researchers document synthetic procedures and spectral data to ensure reproducibility?
- Methodological Answer :
- Detailed Experimental Sections : Include molar ratios, reaction times, temperatures, and purification steps (e.g., "Stirred at 80°C for 12 h, filtered through Celite®").
- Supplementary Information : Provide raw spectral data (e.g., NMR peak lists, HPLC chromatograms) in open-access repositories .
- FAIR Principles : Adhere to Findable, Accessible, Interoperable, and Reusable guidelines by depositing data in platforms like Zenodo or ChemRxiv .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
